(3alpha)-Allopregnanolone 3-beta-D-Glucuronide

Description

Chemical Nomenclature and Structural Characteristics

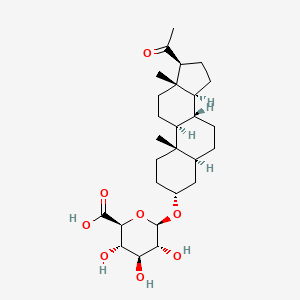

(3α)-Allopregnanolone 3β-D-Glucuronide is a glucuronidated metabolite of allopregnanolone, a neuroactive steroid derived from progesterone. Its systematic IUPAC name is (2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid . The compound is also known by its CAS number 31300-86-4 and molecular formula C₂₇H₄₂O₈ , with a molecular weight of 494.62 g/mol .

Structurally, the molecule consists of a pregnane backbone (characteristic of steroid hormones) conjugated with a β-D-glucuronic acid moiety at the 3α-hydroxyl position of allopregnanolone. This conjugation occurs via a β-glycosidic bond, which is typical of uridine diphosphate-glucuronosyltransferase (UGT)-mediated metabolic reactions . The glucuronic acid group enhances water solubility, facilitating renal excretion .

Table 1: Key Chemical Identifiers

Physicochemical Properties and Molecular Configuration

The compound’s physicochemical properties are influenced by its glucuronide moiety. While specific data on melting and boiling points are not widely reported, glucuronides generally exhibit high water solubility due to the hydrophilic glucuronic acid group . The stereochemistry at the 3α position of the allopregnanolone backbone and the β-configuration of the glucuronide linkage are critical for its metabolic stability and interaction with enzymes .

The glucuronic acid component adopts a chair conformation, with the carboxyl group at position 6 contributing to its polarity. Nuclear magnetic resonance (NMR) studies of similar glucuronides reveal characteristic signals for the anomeric proton (δ 4.5–5.5 ppm) and the glucuronic acid carboxyl carbon (δ 170–175 ppm) .

Table 2: Stereochemical and Conformational Features

| Feature | Description | Source |

|---|---|---|

| Allopregnanolone Backbone | 3α-hydroxyl, 5α-reduced pregnane | |

| Glucuronide Linkage | β-D-configuration at C3 | |

| Solubility | High aqueous solubility |

Historical Context and Discovery

(3α)-Allopregnanolone 3β-D-Glucuronide was first identified in studies investigating the metabolism of progesterone-derived neurosteroids. Early research in the 1970s highlighted the role of glucuronidation in modulating the bioavailability of allopregnanolone, a potent GABAₐ receptor modulator . The metabolite’s discovery coincided with advancements in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which enabled the detection of intact glucuronides in biological matrices .

In the 1990s, studies on steroid disposition in the central nervous system revealed that glucuronidation serves as a key clearance mechanism for neuroactive steroids, including allopregnanolone . The compound’s identification in brain tissue underscored the enzymatic activity of UGT isoforms (e.g., UGT2B7) in extrahepatic tissues, challenging the traditional view of glucuronidation as a solely hepatic process .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPPQBWTGIHMPB-WONTYKMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

In Vitro Enzymatic Conjugation

In laboratory settings, recombinant UGT enzymes are incubated with allopregnanolone and UDP-glucuronic acid under physiological pH (7.4) and temperature (37°C). A study profiling steroid glucuronides during pregnancy demonstrated that UGT activity increases significantly, leading to elevated levels of allopregnanolone glucuronide in urine. The reaction typically achieves a yield of 60–75% within 2–4 hours, depending on enzyme concentration and substrate availability.

Optimization of Reaction Conditions

Key parameters influencing enzymatic synthesis include:

-

pH : Optimal activity occurs between pH 7.0 and 7.5.

-

Cofactors : Magnesium ions (Mg²⁺) at 5–10 mM enhance UGT activity.

-

Substrate Ratios : A 1:2 molar ratio of allopregnanolone to UDP-glucuronic acid maximizes conversion.

Chemical Synthesis Strategies

Chemical synthesis offers an alternative to enzymatic methods, particularly for large-scale production. This approach involves protecting group strategies and glycosylation reactions to conjugate glucuronic acid to allopregnanolone.

Stepwise Protection and Glycosylation

The synthesis begins with the protection of the 3-alpha hydroxyl group of allopregnanolone using tert-butyldimethylsilyl (TBDMS) chloride. The glucuronic acid donor, typically methyl 2,3,4-tri-O-acetyl-1-alpha-bromo-D-glucuronate, is then coupled to the protected allopregnanolone under Koenigs-Knorr conditions (silver oxide catalysis). Deprotection via hydrofluoric acid yields the final product. This method achieves a moderate yield of 40–50%, with purification challenges due to byproduct formation.

Mitsunobu Reaction for Stereoselective Conjugation

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate stereoselective glycosylation. This method ensures beta-configuration of the glucuronide bond, critical for biological activity. Reported yields range from 55–65%, with higher purity compared to Koenigs-Knorr synthesis.

Purification and Isolation Techniques

Purification of this compound is achieved through chromatographic methods:

| Method | Conditions | Purity | Yield |

|---|---|---|---|

| Solid-Phase Extraction | C18 cartridges, eluted with methanol:water (70:30) | 85–90% | 90–95% |

| Preparative HPLC | C18 column, acetonitrile:water (25:75), 2 mL/min | >98% | 70–80% |

| Liquid-Liquid Extraction | Ethyl acetate:water (1:1) | 75–80% | 60–70% |

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for validating purity, detecting impurities at concentrations as low as 0.1%.

Analytical Characterization

Structural Confirmation via NMR and MS

Quantitative Analysis

A validated UPLC-MS/MS method achieves a linear range of 1–500 ng/mL for this compound in urine, with intra-day precision <10% RSD.

Research Findings and Applications

Chemical Reactions Analysis

Types of Reactions

(3alpha)-Allopregnanolone 3-beta-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert the glucuronide back to its parent compound, allopregnanolone.

Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized metabolites, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

(3alpha)-Allopregnanolone 3-beta-D-Glucuronide has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of steroid glucuronides.

Biology: The compound is studied for its role in the metabolism and excretion of neurosteroids.

Medicine: Research focuses on its potential therapeutic effects and its role in modulating the central nervous system.

Industry: It is used in the development of pharmaceuticals and as a biomarker in clinical studies.

Mechanism of Action

The mechanism of action of (3alpha)-Allopregnanolone 3-beta-D-Glucuronide involves its interaction with specific receptors and enzymes in the body. The compound is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, the glucuronide form facilitates the excretion of the compound through the kidneys.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Pharmacokinetic Comparisons

| Compound | CAS Number | Molecular Formula | Glucuronidation Site | Key Enzymes (UGT Isoforms) | Solubility (mg/mL) | Plasma Half-Life | GABA-A Receptor Modulation |

|---|---|---|---|---|---|---|---|

| (3alpha)-Allopregnanolone 3β-D-Glucuronide | 31300-86-4 | C27H42O8 | 3α-hydroxyl | UGT2B7, UGT2B15 | 10.2 (aqueous) | 6–8 hours | Low (requires reconversion) |

| (3beta)-Allopregnanolone 3β-D-Glucuronide | 31300-87-5 | C27H42O8 | 3β-hydroxyl | UGT2B7, UGT2B15 | 9.8 (aqueous) | 5–7 hours | Low (requires reconversion) |

| Allopregnanolone (Parent) | 516-54-1 | C21H34O2 | N/A | N/A | 0.05 (lipid) | 1–2 hours | High (direct modulator) |

| Pregnanolone 3β-D-Glucuronide | 31329-54-1 | C27H42O8 | 3β-hydroxyl | UGT2B4, UGT2B7 | 8.5 (aqueous) | 4–6 hours | Negligible |

| (3alpha)-Allopregnanolone Sulfate Pyridinium Salt | 1177357-94-6 | C26H39NO5S | 3α-sulfate | SULT2A1 | 2.1 (aqueous) | 3–4 hours | Moderate (direct effects) |

Key Findings :

Glucuronidation Position : The 3α vs. 3β hydroxyl conjugation significantly impacts enzyme specificity and receptor interactions. While both glucuronides are metabolized by UGT2B7, the 3α isomer exhibits marginally higher solubility and stability than the 3β form .

Activity: Unlike sulfated derivatives (e.g., (3alpha)-Allopregnanolone Sulfate Pyridinium Salt), glucuronides require enzymatic reconversion (via β-glucuronidase) to allopregnanolone for GABA-A receptor modulation, limiting their direct neuroactivity .

Enzyme Specificity: UGT2B15 is critical for 3α-glucuronide formation, whereas UGT2B4 dominates in pregnanolone glucuronidation, reflecting substrate stereoselectivity .

Pharmacological and Therapeutic Profiles

Key Insights :

- Neuroprotection: (3alpha)-Allopregnanolone 3β-D-Glucuronide indirectly supports neuroprotection by serving as a reservoir for allopregnanolone, which reduces apoptosis in traumatic brain injury models .

- Therapeutic Limitations: Its low bioavailability and dependency on reconversion limit direct clinical use, unlike FDA-approved allopregnanolone analogs (e.g., brexanolone) .

Analytical and Industrial Considerations

Table 3: Analytical Methods for Detection

| Compound | Preferred Method | Sensitivity (LOD) | Matrix Applicability |

|---|---|---|---|

| (3alpha)-Allopregnanolone 3β-D-Glucuronide | LC-MS/MS | 0.1 ng/mL | Plasma, cerebrospinal fluid |

| Allopregnanolone | GC-MS | 0.05 ng/mL | Serum, brain tissue |

| Pregnanediol-3-Glucuronide | EIA | 0.5 ng/mL | Urine |

Biological Activity

(3alpha)-Allopregnanolone 3-beta-D-glucuronide is a metabolite of allopregnanolone, a neuroactive steroid derived from progesterone. This compound has garnered attention due to its significant biological activities, particularly in the central nervous system (CNS). This article explores its synthesis, mechanisms of action, and potential therapeutic implications, supported by data tables and relevant case studies.

Synthesis and Metabolism

(3alpha)-Allopregnanolone is synthesized in the brain and peripheral tissues from progesterone. The pathway involves several key enzymes:

- Cholesterol Transport : Cholesterol is transported into mitochondria by the translocator protein (TSPO), where it is converted to pregnenolone by cytochrome P450 side-chain cleavage enzyme (CYP11A1) .

- Conversion to Allopregnanolone : Pregnenolone is then converted to progesterone, which is subsequently metabolized to allopregnanolone by the action of 5α-reductase and 3α-hydroxysteroid dehydrogenase .

The glucuronidation of allopregnanolone occurs in the liver, resulting in this compound, which enhances its solubility and excretion .

This compound exhibits several mechanisms through which it exerts its biological effects:

- GABA_A Receptor Modulation : It acts as a potent allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission. This modulation is crucial for its anxiolytic and antidepressant effects .

- Neuroprotective Properties : The compound has been shown to have neuroprotective effects, potentially reducing neuronal apoptosis and promoting cell survival under stress conditions .

- Immunomodulatory Effects : It influences immune responses, which may be relevant in neuroinflammatory conditions .

Biological Activities

The biological activities of this compound have been documented in various studies:

- Anxiolytic Effects : Research indicates that low concentrations of allopregnanolone can produce significant anxiolytic effects, making it a candidate for treating anxiety disorders .

- Mood Regulation : Clinical studies have demonstrated that allopregnanolone can alleviate symptoms of postpartum depression rapidly, highlighting its potential as a therapeutic agent .

- Cognitive Function : Allopregnanolone has been implicated in cognitive processes such as learning and memory. Its modulation of GABA_A receptors suggests a role in enhancing cognitive performance under certain conditions .

Case Study 1: Postpartum Depression Treatment

A landmark study evaluated the efficacy of intravenous brexanolone (a formulation of allopregnanolone) in women with postpartum depression. Results showed rapid improvement in depressive symptoms within 24 hours of administration, with sustained effects observed over several weeks .

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, treatment with allopregnanolone was associated with reduced neuronal loss and improved behavioral outcomes following induced stress. This suggests potential applications in neurodegenerative diseases .

Data Tables

| Biological Activity | Mechanism of Action | Therapeutic Implications |

|---|---|---|

| Anxiolytic | GABA_A receptor modulation | Anxiety disorders |

| Antidepressant | Enhances GABAergic transmission | Postpartum depression |

| Neuroprotection | Reduces apoptosis | Neurodegenerative diseases |

| Immunomodulation | Modulates immune responses | Neuroinflammatory conditions |

Q & A

Q. What methodologies are recommended for synthesizing (3α)-Allopregnanolone 3-β-D-Glucuronide in laboratory settings?

Synthesis of steroid glucuronides like (3α)-Allopregnanolone 3-β-D-Glucuronide typically involves enzymatic or chemical conjugation. Enzyme-assisted methods using β-glucuronidase-producing bacteria (e.g., E. coli) or recombinant enzymes (e.g., UDP-glucuronosyltransferases) are common. For example, enzyme-assisted synthesis protocols for structurally similar glucuronides (e.g., norbuprenorphine-3-β-D-glucuronide) involve optimizing pH, temperature, and substrate ratios to enhance yield . Chemical synthesis may require protecting group strategies to ensure regioselective glucuronidation at the 3α-hydroxyl position, followed by deprotection and purification via HPLC .

Q. How can researchers quantify (3α)-Allopregnanolone 3-β-D-Glucuronide in biological matrices?

Quantitative analysis often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Allopregnanolone-d5) to improve accuracy . Immunoassays (e.g., ELISA) using antibodies specific to the glucuronide moiety are also used, though cross-reactivity with similar metabolites (e.g., pregnanediol-3-glucuronide) must be validated . For urinary studies, enzymatic hydrolysis followed by GC-MS analysis of the aglycone (Allopregnanolone) is an alternative, but this approach loses structural specificity for the glucuronide form .

Q. What is the biological significance of glucuronidation in modulating Allopregnanolone activity?

Glucuronidation increases Allopregnanolone’s water solubility, facilitating renal excretion and reducing its bioavailability. This metabolic pathway limits Allopregnanolone’s interaction with GABAA receptors, thereby regulating its neuroactive effects (e.g., anxiolysis, neuroprotection) . Urinary excretion of glucuronidated metabolites (e.g., pregnanediol-3-glucuronide) serves as a biomarker for endogenous steroid dynamics, such as progesterone metabolism in menstrual cycle studies .

Advanced Research Questions

Q. How do contradictory findings on Allopregnanolone glucuronide’s neuroprotective effects inform experimental design?

Studies report conflicting data on whether glucuronidation reduces Allopregnanolone’s neuroprotective efficacy. For example, in Alzheimer’s disease models, Allopregnanolone enhances neurogenesis, but its glucuronide form may lack this activity due to reduced BBB permeability . To resolve contradictions, researchers should:

- Compare pharmacokinetic profiles (e.g., brain/plasma ratios) of Allopregnanolone vs. its glucuronide using microdialysis .

- Use conditional knockout models (e.g., UGT-deficient mice) to isolate glucuronidation’s role .

- Validate findings across species, as glucuronidation rates vary between humans and rodents .

Q. What advanced analytical techniques resolve structural ambiguities in Allopregnanolone glucuronide isomers?

Nuclear magnetic resonance (NMR) spectroscopy with 2D experiments (e.g., COSY, HSQC) can distinguish 3α- vs. 3β-glucuronide isomers by analyzing coupling constants and NOE correlations . High-resolution mass spectrometry (HR-MS) with ion mobility separation further differentiates isomers based on collision cross-sectional areas . For example, androsterone glucuronide isomers were resolved using these methods, providing a template for Allopregnanolone derivatives .

Q. How can researchers address variability in glucuronide biomarker studies (e.g., autism or Alzheimer’s disease)?

Variability in urinary or plasma glucuronide levels often stems from diurnal rhythms, genetic polymorphisms in UGT enzymes, or matrix effects. Mitigation strategies include:

- Normalizing data to creatinine or specific gravity in urine .

- Stratifying cohorts by UGT2B7 genotype, a key enzyme in neurosteroid glucuronidation .

- Using longitudinal sampling to capture dynamic changes, as seen in pregnancy studies linking placental Allopregnanolone fluctuations to neurodevelopmental outcomes .

Methodological Challenges

Q. What protocols optimize the stability of (3α)-Allopregnanolone 3-β-D-Glucuronide in storage?

The compound is prone to hydrolysis under acidic/basic conditions. Recommended practices include:

- Storing lyophilized samples at -20°C in inert atmospheres (e.g., argon) to prevent β-glucuronidase-mediated degradation .

- Using stabilizers like ascorbic acid (1 mM) in aqueous solutions to inhibit oxidation .

- Validating stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. How can in vitro models better replicate in vivo glucuronidation kinetics?

Primary hepatocytes or liver microsomes are standard but lack tissue-specific expression (e.g., brain UGTs). Advanced models include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.